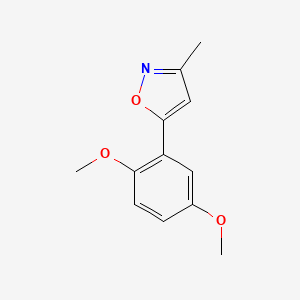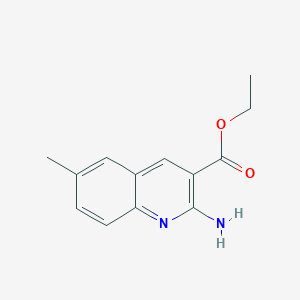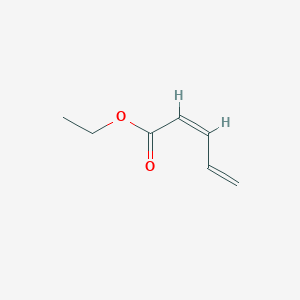
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C9H14O4 It is a derivative of cyclohexane, featuring a hydroxyl group, a keto group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common route involves the hydroxylation of ethyl 2-oxocyclohexane-1-carboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common reagents include hydrogen peroxide and iron(III) chloride, with the reaction carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 1,2-dioxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl 1-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.
Ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate: Has a smaller ring size, affecting its reactivity and stability.
Ethyl 1-hydroxy-2-oxocycloheptane-1-carboxylate: Has a larger ring size, which can influence its conformational flexibility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications.
Properties
CAS No. |
6308-90-3 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(11)9(12)6-4-3-5-7(9)10/h12H,2-6H2,1H3 |
InChI Key |
KOOJIXABVWIDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
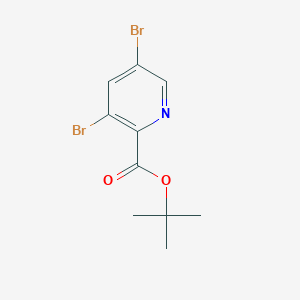
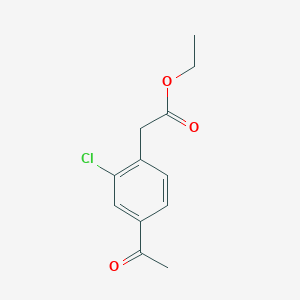

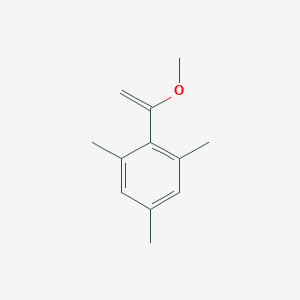
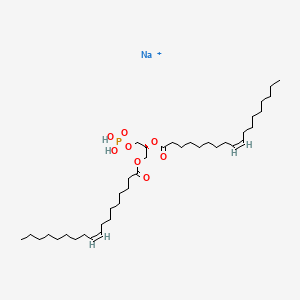

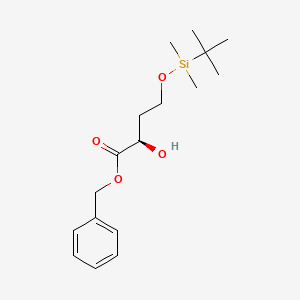
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)

